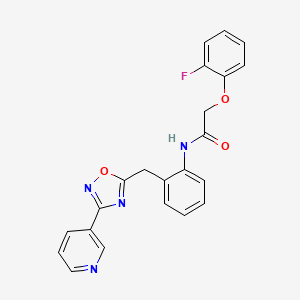
2-(2-fluorophenoxy)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H17FN4O3 and its molecular weight is 404.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a novel chemical entity that incorporates a 1,2,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound's structure consists of a fluorophenoxy group linked to an oxadiazole and pyridine derivatives, which are significant for their pharmacological properties. The general formula is represented as follows:
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit a variety of biological activities including:
- Anticancer Activity : Many oxadiazole derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : These compounds also demonstrate activity against various bacterial strains.
- Anticonvulsant Effects : Some derivatives have been noted for their anticonvulsant properties.
Anticancer Activity
A study highlighted the anticancer potential of oxadiazole derivatives, reporting that several compounds exhibited cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | HeLa | 92.4 |
| 2 | CaCo-2 | 85.0 |
| 3 | MCF7 | 78.0 |
These results indicate that the compound could be a candidate for further development in cancer therapy due to its selective cytotoxicity against tumor cells .
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has been well-documented. A recent synthesis of related compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus cereus | 20 |
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
This data suggests that the compound exhibits promising antimicrobial properties, making it a potential candidate for antibiotic development .
Anticonvulsant Activity
In studies focusing on anticonvulsant effects, certain oxadiazole derivatives were evaluated using models such as the pentylenetetrazol (PTZ) and maximal electroshock (MES). One notable finding was:
- Compound X demonstrated significant anticonvulsant activity with a protective index indicating efficacy in both models.
This suggests that the mechanism may involve modulation of neurotransmitter systems, potentially interacting with benzodiazepine receptors .
Case Studies and Research Findings
Several case studies have been conducted to explore the biological activities of related compounds:
- Case Study on Anticancer Activity : A derivative was tested against multiple cancer cell lines and showed promising results with an average IC50 value lower than standard chemotherapeutics.
- Case Study on Antimicrobial Properties : In vitro tests revealed that certain oxadiazole derivatives had higher efficacy against resistant bacterial strains compared to existing antibiotics.
- Case Study on Anticonvulsant Effects : Research indicated that specific modifications in the oxadiazole structure enhanced anticonvulsant activity, suggesting structural optimization could lead to more effective drugs.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3/c23-17-8-2-4-10-19(17)29-14-20(28)25-18-9-3-1-6-15(18)12-21-26-22(27-30-21)16-7-5-11-24-13-16/h1-11,13H,12,14H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFCYHSPTKXAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














